Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate
Overview
Description
Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate is a compound that belongs to the class of azido compounds, which are known for their high reactivity due to the presence of the azide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable oxazole derivative with an azidomethylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition.
Reduction Reactions: Hydrogen gas and palladium on carbon are typical reagents for reduction.
Major Products Formed
Substitution Reactions: Various substituted oxazole derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Aminomethyl oxazole derivatives.
Scientific Research Applications
Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocycles.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for the labeling and tracking of biomolecules in living systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate involves its high reactivity due to the azide group. The azide group can interact with various molecular targets, leading to the formation of new chemical bonds. This reactivity is harnessed in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with other biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(bromomethyl)-1,2-oxazole-4-carboxylate
- Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate
- Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate
Uniqueness
Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring selective and efficient chemical transformations .
Properties
IUPAC Name |
methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-12-6(11)4-2-9-13-5(4)3-8-10-7/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVJZTPKCYLMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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